molecular formula C17H18N2OS B5575409 5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole

5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B5575409
M. Wt: 298.4 g/mol
InChI Key: PFMVLUQBLRRJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Scientific Research Applications

5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 5-ethoxy-1H-benzimidazole and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the starting materials.

    Catalyst: A base catalyst, such as potassium carbonate or sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.

    Reaction: The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized benzimidazole derivatives

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
  • 2-{[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole
  • 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole

Uniqueness

5-Ethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific ethoxy and sulfanyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-ethoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-3-20-14-8-9-15-16(10-14)19-17(18-15)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVLUQBLRRJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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